molecular formula C23H27N3O2 B2898596 1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 86938-59-2

1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2898596
CAS No.: 86938-59-2
M. Wt: 377.488
InChI Key: QDOANWVBFAYXTC-UHFFFAOYSA-N
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Description

1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of 4-aminoantipyrine with benzoylisothiocyanate in acetone as a solvent. The reaction is heated at 50°C and stirred for 3 hours, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals.

    Industry: It may be used in the production of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-4-{[4-oxo-3,5-bis(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino}-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

1,5-dimethyl-4-[[4-oxo-3,5-di(propan-2-yl)cyclohexa-2,5-dien-1-ylidene]amino]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-14(2)19-12-17(13-20(15(3)4)22(19)27)24-21-16(5)25(6)26(23(21)28)18-10-8-7-9-11-18/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOANWVBFAYXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3C=C(C(=O)C(=C3)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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